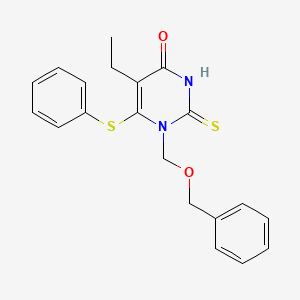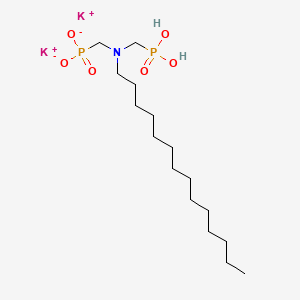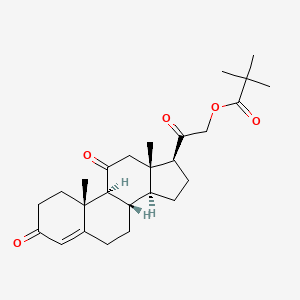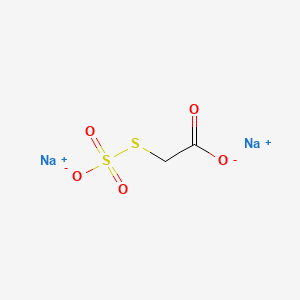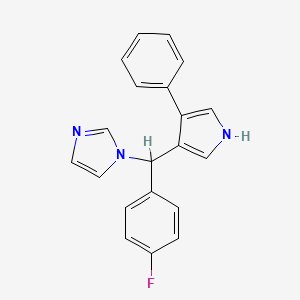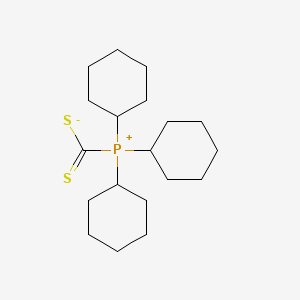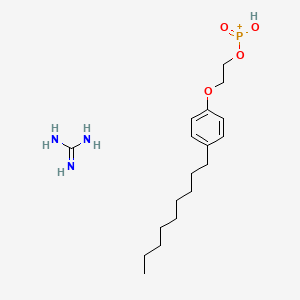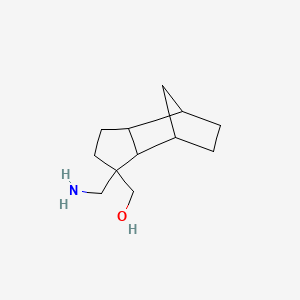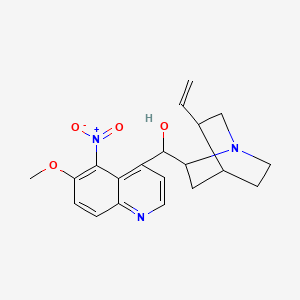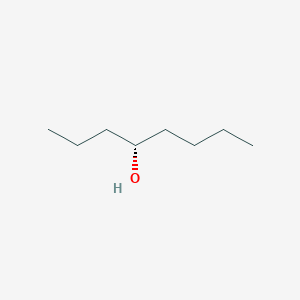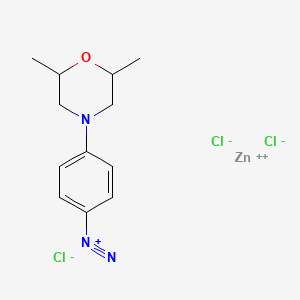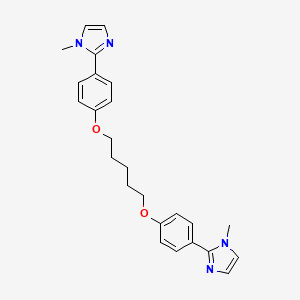
2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes two imidazole rings connected by a pentanediylbis(oxy-4,1-phenylene) linker.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) typically involves the reaction of 1,5-dibromopentane with 4-hydroxybenzaldehyde to form a bis(benzaldehyde) intermediate. This intermediate is then reacted with 1-methylimidazole in the presence of a base such as potassium carbonate to yield the final product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; usually performed in an alcohol solvent like methanol at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity. The imidazole rings can coordinate with metal ions, affecting various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole)
- 2,2’-(1,6-Hexanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole)
Uniqueness
Compared to similar compounds, 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) has a unique pentanediyl linker, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
138571-66-1 |
|---|---|
Molekularformel |
C25H28N4O2 |
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
1-methyl-2-[4-[5-[4-(1-methylimidazol-2-yl)phenoxy]pentoxy]phenyl]imidazole |
InChI |
InChI=1S/C25H28N4O2/c1-28-16-14-26-24(28)20-6-10-22(11-7-20)30-18-4-3-5-19-31-23-12-8-21(9-13-23)25-27-15-17-29(25)2/h6-17H,3-5,18-19H2,1-2H3 |
InChI-Schlüssel |
LTLBITJBNYSFHV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C4=NC=CN4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


